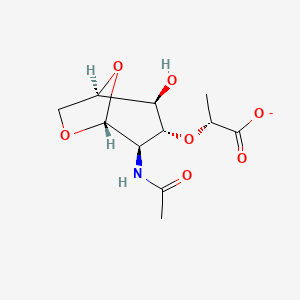

1,6-anhydro-N-acetyl-beta-muramate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,6-anhydro-N-acetyl-beta-muramate is a monocarboxylic acid anion obtained by removal of a proton from the carboxy group of 1,6-anhydro-N-acetyl-beta-muramic acid. It is a carbohydrate acid derivative anion and a monocarboxylic acid anion. It is a conjugate base of a 1,6-anhydro-N-acetyl-beta-muramic acid.

Aplicaciones Científicas De Investigación

Bacterial Cell Wall Recycling

1,6-Anhydro-N-acetyl-beta-muramate plays a crucial role in the recycling of bacterial cell walls. It is derived from the degradation of peptidoglycan, a major component of bacterial cell walls. The enzyme anhydro-N-acetylmuramic acid kinase (AnmK) phosphorylates this compound to produce N-acetylmuramate 6-phosphate, which is subsequently utilized in peptidoglycan biosynthesis. This process is vital for the survival and growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Antibiotic Resistance Research

Research indicates that the metabolic pathways involving this compound are linked to antibiotic resistance mechanisms in bacteria. By understanding how bacteria utilize this compound for cell wall synthesis and recycling, researchers can identify potential targets for new antibiotics or adjuvants that could inhibit these pathways and enhance the efficacy of existing antibiotics .

Synthesis and Chemical Applications

A novel synthesis method for producing this compound from N-acetylglucosamine has been developed, which simplifies its production in laboratory settings . This efficient synthesis opens avenues for further studies into its biochemical properties and applications in drug development.

Biochemical Studies

Biochemical investigations have revealed that this compound is critical in various enzymatic reactions related to carbohydrate metabolism. For instance, AnmK's catalytic activity involves the cleavage of the 1,6-anhydro bond and phosphorylation of the C6 hydroxyl group, which facilitates the entry of N-acetylmuramate into metabolic pathways . High-resolution X-ray crystallography has provided insights into the structural dynamics of AnmK and its interaction with this compound.

Case Study 1: Enzyme Kinetics

A study conducted on Pseudomonas aeruginosa demonstrated that the enzyme AnmK effectively catalyzes the conversion of this compound under varying conditions of ATP concentration. The kinetic parameters established provide a foundation for understanding how this enzyme can be targeted in antibiotic resistance strategies .

Case Study 2: Antimicrobial Susceptibility

Research on the antimicrobial susceptibility of Pseudomonas aeruginosa strains with disrupted AnmK genes showed altered growth rates when exposed to imipenem. This indicates that targeting the metabolic pathways involving this compound could enhance susceptibility to antibiotics .

Análisis De Reacciones Químicas

Phosphorylation by Anhydro-N-acetylmuramic Acid Kinase (AnmK)

This ATP-dependent reaction initiates the cell wall recycling pathway by phosphorylating anhMurNAc, enabling downstream processing:

Reaction:

ATP+1 6 anhydro N acetyl muramate+H2O→ADP+N acetylmuramate 6 phosphate

Ring-Opening and Ether Cleavage by MurQ Etherase

The phosphorylated product undergoes further processing to generate N-acetylglucosamine-6-phosphate, a glycolysis intermediate:

Reaction:

N acetylmuramate 6 phosphate→N acetylglucosamine 6 phosphate+D lactate

Enzymatic Cleavage of Disaccharide Derivatives

anhMurNAc is also found in disaccharides like GlcNAc-1,6-anhMurNAc, which are processed by lytic transglycosylases and hydrolases:

Reaction:

GlcNAc 1 4 anhMurNAc peptide→GlcNAc+anhMurNAc peptide

Comparative Analysis of Key Reactions

Synthetic and Structural Insights

-

Synthesis : A 5-step route from N-acetylglucosamine enables large-scale production for research .

-

Structural Features : The 1,6-anhydro ring imposes conformational strain, facilitating enzymatic recognition .

Implications for Antibiotic Development

Disrupting anhMurNAc processing (e.g., AnmK/MurQ inhibition) could combat antibiotic resistance by blocking cell wall recycling in pathogens like Pseudomonas aeruginosa .

Propiedades

Fórmula molecular |

C11H16NO7- |

|---|---|

Peso molecular |

274.25 g/mol |

Nombre IUPAC |

(2R)-2-[[(1R,2S,3R,4R,5R)-4-acetamido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl]oxy]propanoate |

InChI |

InChI=1S/C11H17NO7/c1-4(10(15)16)18-9-7(12-5(2)13)11-17-3-6(19-11)8(9)14/h4,6-9,11,14H,3H2,1-2H3,(H,12,13)(H,15,16)/p-1/t4-,6-,7-,8-,9-,11-/m1/s1 |

Clave InChI |

ZFEGYUMHFZOYIY-YVNCZSHWSA-M |

SMILES |

CC(C(=O)[O-])OC1C(C2OCC(C1O)O2)NC(=O)C |

SMILES isomérico |

C[C@H](C(=O)[O-])O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O)O2)NC(=O)C |

SMILES canónico |

CC(C(=O)[O-])OC1C(C2OCC(C1O)O2)NC(=O)C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.